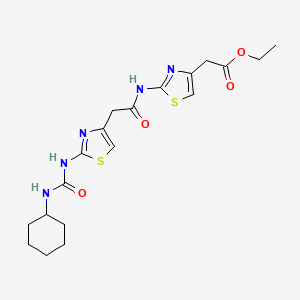

4-(3-Methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves cross-coupling reactions. For instance, “3-(4-Methoxyphenoxy)benzaldehyde” was used as a building block in the synthesis of tetrahydroisoquinolinones . Another related compound, “(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate”, was synthesized using a linker mode approach under reflux condition .

Molecular Structure Analysis

The molecular structure of related compounds like “4-(3-Methoxyphenoxy)aniline” has been established using spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .

Chemical Reactions Analysis

The chemical reactions involving related compounds often involve acid-base reactions with organic bases . For instance, the interaction of “tetra-4-(2-methoxyphenoxy)phthalocyanine” and “tetra-4-(3-methoxyphenoxy)phthalocyanine” with various organic bases has been studied .

Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like “4-(3-Methoxyphenoxy)aniline” have been reported. This compound has a density of 1.2±0.1 g/cm^3, a boiling point of 358.2±22.0 °C at 760 mmHg, and a flash point of 187.2±29.6 °C .

Scientific Research Applications

Synthesis of Bioactive Natural Products

The compound is utilized in the synthesis of bioactive natural products. Due to its structural properties, it serves as a building block for creating complex molecules with potential biological activities, such as anti-tumor and anti-inflammatory effects .

Conducting Polymers

It plays a role in the development of conducting polymers. These polymers are essential for creating materials that can conduct electricity, which are used in various electronic devices .

Antioxidants

This compound is involved in the production of antioxidants. Antioxidants are crucial in preventing oxidative stress in biological systems, which can lead to cell damage and various diseases .

Ultraviolet Absorbers

The compound’s derivatives are used as ultraviolet absorbers. These are important in protecting materials and skin from harmful UV radiation, which can cause degradation and increase the risk of skin cancer .

Flame Retardants

Due to its thermal stability, it is used in the manufacture of flame retardants. These substances are added to materials to inhibit or resist the spread of fire .

Plastics and Adhesives Production

It is a key ingredient in the production of plastics and adhesives, improving their thermal stability and flame resistance, which is vital for safety and durability .

Coatings Industry

The compound finds application in the coatings industry. It helps in enhancing the properties of coatings, such as resistance to heat, chemicals, and fire .

Pharmaceutical Research

In pharmaceutical research, this compound could be a precursor for the synthesis of various drugs, especially those targeting neurological disorders due to its amine group, which is a common feature in many neuroactive substances .

Safety and Hazards

Future Directions

Future research could focus on exploring the potential biological activities of “4-(3-Methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride” and related compounds. For instance, a new hybrid compound of chalcone-salicylate has been synthesized and studied for its potency against breast cancer through ERα inhibition .

Mechanism of Action

Target of Action

The primary target of the compound 4-(3-Methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride, also known as EN300-27695694, is the Proliferating Cell Nuclear Antigen (PCNA) protein . PCNA is a protein discovered independently by two different research groups and is an essential factor in DNA replication and repair .

Mode of Action

EN300-27695694 interacts with PCNA through a unique mechanism. It is designed to target the partially delineated binding pocket in the L126-Y133 region of PCNA . This interaction inhibits the function of PCNA, thereby disrupting DNA replication and repair processes that are fundamental to the proliferation and survival of cancer cells .

Biochemical Pathways

The interaction of EN300-27695694 with PCNA affects the DNA replication and repair pathways. PCNA forms a homotrimeric ring that encircles DNA and slides along it, tethering DNA polymerases and other DNA editing enzymes . By inhibiting PCNA, EN300-27695694 disrupts these processes, leading to the death of cancer cells .

Result of Action

The result of EN300-27695694’s action is the selective killing of cancer cells. By inhibiting PCNA, EN300-27695694 disrupts essential cellular processes, leading to the death of cancer cells . This compound has shown selective toxicity towards cancer cells, with no significant toxicity to non-malignant cells .

properties

IUPAC Name |

4-(3-methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2.ClH/c1-12(2,13)7-8-15-11-6-4-5-10(9-11)14-3;/h4-6,9H,7-8,13H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXWXAHYDRJVFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCOC1=CC=CC(=C1)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methoxyphenoxy)-2-methylbutan-2-amine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzhydryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2584665.png)

![2-(1-(3-bromophenyl)-1H-tetrazol-5-yl)-1H-benzo[d]imidazole](/img/structure/B2584667.png)

![7-azepan-1-yl-3-[(3,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2584673.png)

![8,8-dimethyl-5-(5-methylthiophen-2-yl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2584680.png)

![N-(3,4-dimethylphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2584682.png)